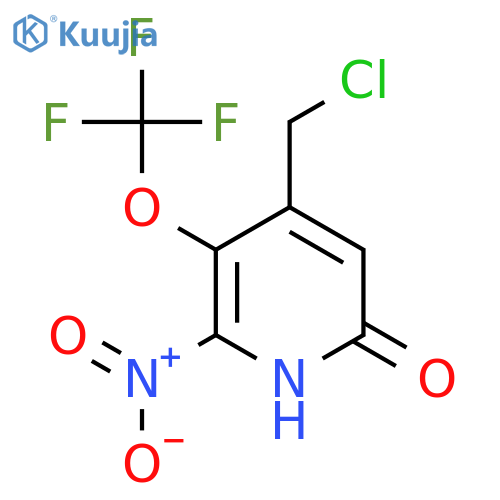

Cas no 1804713-68-5 (4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine)

1804713-68-5 structure

商品名:4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine

CAS番号:1804713-68-5

MF:C7H4ClF3N2O4

メガワット:272.565871238709

CID:4830051

4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine

-

- インチ: 1S/C7H4ClF3N2O4/c8-2-3-1-4(14)12-6(13(15)16)5(3)17-7(9,10)11/h1H,2H2,(H,12,14)

- InChIKey: RXENXHNQGOQWEZ-UHFFFAOYSA-N

- ほほえんだ: ClCC1=CC(NC(=C1OC(F)(F)F)[N+](=O)[O-])=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 424

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 84.2

4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029098052-1g |

4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine |

1804713-68-5 | 97% | 1g |

$1,460.20 | 2022-04-01 |

4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

1804713-68-5 (4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine) 関連製品

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量